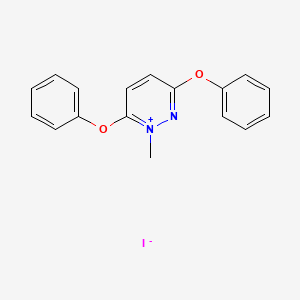
Methyl 2-butyl-2-methyloctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-butyl-2-methyloctanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is known for its unique chemical structure, which includes a methyl group, a butyl group, and an octanoate chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-butyl-2-methyloctanoate typically involves the esterification of 2-butyl-2-methyloctanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to reflux conditions. The general reaction can be represented as follows:
2-butyl-2-methyloctanoic acid+methanolH2SO4methyl 2-butyl-2-methyloctanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess methanol and efficient separation techniques to remove water and other by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-butyl-2-methyloctanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-butyl-2-methyloctanoic acid and methanol.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride (LiAlH4) can produce the corresponding alcohol.
Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid like hydrochloric acid. Basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used in transesterification reactions.
Major Products
Hydrolysis: 2-butyl-2-methyloctanoic acid and methanol.
Reduction: 2-butyl-2-methyloctanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Methyl 2-butyl-2-methyloctanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism by which methyl 2-butyl-2-methyloctanoate exerts its effects involves the hydrolysis of the ester bond in biological systems. Enzymes such as esterases catalyze the hydrolysis, releasing the corresponding acid and alcohol. These products can then interact with various molecular targets and pathways, influencing biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl butanoate: A simpler ester with a shorter carbon chain.
Ethyl acetate: Another common ester with a different alkyl group.
Methyl 2-methylbutanoate: Similar in structure but with a different branching pattern.
Uniqueness
Methyl 2-butyl-2-methyloctanoate is unique due to its specific branching and chain length, which confer distinct chemical and physical properties. Its structure influences its reactivity and interactions with other molecules, making it valuable in various applications.
Propiedades
Número CAS |
63831-44-7 |
|---|---|
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
methyl 2-butyl-2-methyloctanoate |
InChI |
InChI=1S/C14H28O2/c1-5-7-9-10-12-14(3,11-8-6-2)13(15)16-4/h5-12H2,1-4H3 |
Clave InChI |
BHLKZBHLXIQAKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(CCCC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)



![Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide](/img/structure/B14499738.png)

![1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene](/img/structure/B14499747.png)






![3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14499810.png)
